molecular formula C14H17N3OS2 B2650523 2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1206985-94-5

2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2650523
CAS RN: 1206985-94-5
M. Wt: 307.43
InChI Key: DJPSOYPBXRWKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate” is a chemical compound with the molecular formula C9H13NO2S . It is used in research .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate” consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate” has a molecular weight of 199.27 . It is stored in a dry environment at 2-8°C . The boiling point and other physical properties are not specified .

Scientific Research Applications

Synthesis of Anticancer Derivatives

The synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives was explored, and their structures were confirmed through various spectroscopic methods. These compounds demonstrated reasonable anticancer activity against a range of human tumor cell lines, particularly melanoma-type cell lines, highlighting their potential in cancer research (Duran & Demirayak, 2012).

pKa Determination

The acidity constants of newly synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds were determined, revealing insights into their chemical behavior and providing valuable information for further pharmaceutical applications (Duran & Canbaz, 2013).

Biological Activity and Applications

Antitumor Activity

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity in vitro. These compounds were tested against human tumor cell lines and demonstrated considerable anticancer activity, suggesting their potential use as therapeutic agents (Yurttaş et al., 2015).

Diverse Heterocyclic Derivatives Synthesis

The synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showcased the chemical versatility of this compound. These derivatives included various rings such as thiophene, thiazole, and pyrazole, among others. Most of these compounds exhibited high inhibitory effects on human cancer cell lines, emphasizing their potential for further exploration in medicinal chemistry (Shams et al., 2010).

Synergy with Phleomycin

The study on 2-methylthio and 2-carbamoylalkylthio derivatives of benzothiazole and their in vitro activities as amplifiers of phleomycin against Escherichia coli provided insights into their potential use in enhancing antibiotic efficacy (Brown et al., 1978).

Future Directions

As “Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate” is a research chemical , it may be used in future studies to understand its properties and potential applications.

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-8-12(19-9(2)15-8)7-13(18)17-14-16-10-5-3-4-6-11(10)20-14/h3-7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPSOYPBXRWKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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